molecular formula C22H22N2O2 B2664268 Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate CAS No. 946384-25-4

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate

Cat. No.: B2664268
CAS No.: 946384-25-4
M. Wt: 346.43
InChI Key: DCPWXMLNFIRAEC-UHFFFAOYSA-N
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Description

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is a chemical research reagent designed for use in medicinal chemistry and drug discovery programs. Piperazine derivatives are recognized as privileged scaffolds in pharmaceutical research, meaning this core structure is found in bioactive molecules that interact with a broad spectrum of biological targets . The structure of this compound, which incorporates a naphthalene group, is similar to other investigated molecules that have shown promise in oncology research, particularly in the exploration of new agents for complex cancers like glioblastoma and multiple myeloma . Specifically, research into analogous compounds has indicated potential mechanisms of action involving proteasome inhibition and modulation of Sigma receptor -mediated pathways, which can activate terminal unfolded protein response and induce apoptosis in cancer cells . Furthermore, piperazine cores are frequently explored in the development of inhibitors for enzymes in the serine hydrolase family, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) , which are key regulators of the endocannabinoid system . The benzyl carbamate group on the piperazine ring is a common and versatile protecting group in organic synthesis, allowing for further structural modifications and the development of compound libraries . This reagent is intended for laboratory research by qualified scientists. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

benzyl 3-naphthalen-2-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(26-16-17-6-2-1-3-7-17)24-13-12-23-21(15-24)20-11-10-18-8-4-5-9-19(18)14-20/h1-11,14,21,23H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPWXMLNFIRAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate has shown promising anticancer properties through various mechanisms:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating the intrinsic pathway, which involves mitochondrial dysfunction and subsequent caspase activation. Studies have demonstrated its effectiveness against several cancer cell lines, including glioblastoma and multiple myeloma .
  • Case Study : In a study by Tesei et al. (2019), the compound exhibited significant cytotoxic effects on glioblastoma cells, leading to a marked increase in apoptotic markers. Flow cytometry analysis revealed an accumulation of cells in the sub-G1 phase, indicative of apoptosis .
Cell LineIC50 (µM)Mechanism of Action
U87 (Glioblastoma)12Apoptosis induction
RPMI8226 (Myeloma)15Caspase activation
MCF-7 (Breast)20Cell cycle arrest

Neuropharmacological Effects

The piperazine structure suggests potential applications in treating neurological disorders:

  • Serotonin Receptor Modulation : Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties. Research suggests that this compound may enhance serotonin signaling, which could be beneficial in treating anxiety and depression .
Activity TypeObserved EffectsReferences
NeuropharmacologicalPotential anxiolytic effects

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of this compound:

  • Mechanism of Action : The compound exhibits activity against various bacterial strains by disrupting cell membrane integrity and inhibiting vital metabolic processes.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved Effects
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential modulation of serotonin receptors
AntimicrobialInhibition of growth in bacterial strains

Mechanism of Action

The mechanism of action of Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The naphthalen-2-yl group distinguishes the target compound from analogues with smaller or electronically distinct aryl substituents:

  • Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) : Features a butenyl substituent, introducing aliphatic unsaturation. This compound achieved a high yield (98%) and enantiomeric excess (98% ee) under iridium-catalyzed amination conditions.
  • Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p) : Contains a benzyloxy-pentenyl chain, which may influence solubility and metabolic stability. Its synthesis yielded 57%, lower than 3l, likely due to steric hindrance.
  • 1-(3-Trifluoromethylphenyl)piperazine (3) : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, altering receptor-binding profiles compared to naphthalen-2-yl.

Table 1: Substituent Effects on Key Properties

Compound Substituent Yield (%) ee (%) Key Features
Target Compound Naphthalen-2-yl - - High aromaticity, bulky
3l But-3-en-2-yl 98 98 Aliphatic unsaturation
3p 5-(Benzyloxy)pent-1-en-3-yl 57 94 Polar side chain, steric bulk
1-(3-Trifluoromethylphenyl) CF3-phenyl - - Enhanced lipophilicity, electron-withdrawing
Piperazine Derivatives with Functionalized Side Chains
  • This compound is soluble in DMSO and stored at 2–8°C, suggesting stability challenges.

Table 2: Functional Group Impact on Physicochemical Properties

Compound Functional Group Solubility Stability
Target Compound Naphthalen-2-yl Likely low High (aromatic)
(R)-3-(cyanomethyl) Cyanomethyl DMSO-soluble 2–8°C storage
3-(hydroxymethyl) Hydroxymethyl Aqueous-friendly Hydrochloride salt form

Biological Activity

Benzyl 3-(naphthalen-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, a naphthalene moiety, and a carboxylate group. Its structure can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

This compound's molecular structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It may act as a ligand for several receptors, impacting various signaling pathways. The hydroxyl and carboxylate groups are critical for binding affinity and specificity, allowing the compound to influence physiological processes such as:

  • Neurotransmission: Potential modulation of serotonin or dopamine receptors.
  • Anticancer Activity: Induction of apoptosis in cancer cells through interaction with cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications to the naphthalene or piperazine moieties can enhance its potency against specific cancer types.

Cell Line IC50 (µM) Mechanism
HCT-15 (colon carcinoma)<10Apoptosis induction
Jurkat (T-cell leukemia)<5Cell cycle arrest and apoptosis
A431 (epidermoid carcinoma)<15Inhibition of survival signaling

Anticonvulsant Activity

In addition to anticancer properties, this compound has been investigated for its anticonvulsant effects. Studies suggest that it may inhibit certain ion channels or neurotransmitter receptors involved in seizure activity.

Case Studies

  • Study on Anticancer Effects:
    A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against HCT-15 cells with an IC50 value less than 10 µM. The study attributed this effect to the compound's ability to induce apoptosis through the activation of caspase pathways .
  • Anticonvulsant Properties:
    Another investigation focused on the anticonvulsant properties of related piperazine derivatives found that modifications similar to those in this compound led to significant reductions in seizure activity in animal models . This suggests a potential pathway for developing new anticonvulsant medications.

Q & A

Q. Methodological Insight :

  • Yield optimization : Excess allylic acetate (2:1 molar ratio) and slow reagent addition minimize side reactions .
  • TLC monitoring : Use Rf values (e.g., 0.12 in hexane/ethyl acetate 1:2) to track reaction progress .

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Basic Research Question
Primary techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and naphthalene substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • HRMS/ESI : Validates molecular weight (e.g., [M+H⁺] calculated for C₂₂H₂₃N₂O₂: 363.1708; observed: 363.1705) .
  • HPLC/SFC : Determines enantiomeric excess (ee) using chiral stationary phases (e.g., 98% ee via SFC) .

Q. Data Contradictions :

  • Anomalous NMR signals : Assign using 2D-COSY or NOESY to distinguish diastereomers or conformational isomers .
  • Mass spectral discrepancies : Cross-validate with FTIR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

How can enantioselectivity be maximized in the synthesis of chiral piperazine derivatives?

Advanced Research Question
Key strategies :

  • Ligand design : Bulky phosphoramidite ligands enhance steric differentiation during iridium-catalyzed allylic amination, achieving >95% ee .
  • Temperature control : Lower temperatures (e.g., 0°C) reduce racemization but may slow reaction kinetics; balance via kinetic profiling .
  • Additives : Silver salts (e.g., AgOTf) improve catalyst turnover by scavenging chloride ions .

Case Study :
In Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate, a 94% ee was achieved using [Ir(cod)Cl]₂ with (R)-Binap at 50°C in DMF .

What computational approaches support structure-activity relationship (SAR) studies for piperazine-based analogs?

Advanced Research Question
Methodology :

  • Molecular docking : Predict binding affinities to biological targets (e.g., LIN28 RNA-binding protein) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., naphthalene hydrophobicity) with activity via Hammett constants or DFT-derived parameters .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at the piperazine nitrogen) for inhibitor design .

Example :
Benzyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate showed enhanced metabolic stability in vitro due to CF₃ group electronegativity .

What challenges arise in X-ray crystallographic refinement of piperazine derivatives, and how are they addressed?

Advanced Research Question
Challenges :

  • Disorder in aromatic systems : Naphthalene rings may exhibit positional disorder, requiring split-atom refinement .
  • Thermal motion : High B-factors in flexible piperazine moieties are mitigated using SHELXL restraints (e.g., DELU, SIMU) .

Q. Workflow :

Data collection : High-resolution (<1.0 Å) synchrotron data reduces noise .

Structure solution : SHELXD identifies heavy atoms via dual-space methods .

Refinement : WinGX integrates SHELXL for hydrogen placement and R-factor minimization (target: R1 < 5%) .

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